molecular formula C22H20N4O4S B2811320 (Z)-methyl 3-(2-ethoxyethyl)-2-((quinoxaline-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1173312-18-9

(Z)-methyl 3-(2-ethoxyethyl)-2-((quinoxaline-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Número de catálogo: B2811320
Número CAS: 1173312-18-9
Peso molecular: 436.49
Clave InChI: XUQBRRLMPYPJJG-LVWGJNHUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the benzo[d]thiazole class, characterized by a bicyclic core structure fused with a thiazole ring. Key structural features include:

  • Quinoxaline-2-carbonyl imino group: A bicyclic heteroaromatic substituent that enhances electronic conjugation and may influence binding affinity.
  • 2-Ethoxyethyl side chain: Introduces flexibility and moderate lipophilicity.
  • Methyl carboxylate ester: A polar functional group that impacts solubility and metabolic stability.

Propiedades

IUPAC Name

methyl 3-(2-ethoxyethyl)-2-(quinoxaline-2-carbonylimino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-3-30-11-10-26-18-9-8-14(21(28)29-2)12-19(18)31-22(26)25-20(27)17-13-23-15-6-4-5-7-16(15)24-17/h4-9,12-13H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQBRRLMPYPJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 3-(2-ethoxyethyl)-2-((quinoxaline-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Moiety: Starting with a suitable aromatic diamine and a diketone, the quinoxaline ring is formed through a condensation reaction.

    Construction of the Benzo[d]thiazole Ring: This can be achieved by cyclization of an appropriate thiourea derivative with a halogenated aromatic compound.

    Esterification: The carboxylate ester is introduced via esterification of the carboxylic acid with methanol in the presence of an acid catalyst.

    Final Coupling: The quinoxaline and benzo[d]thiazole intermediates are coupled under conditions that favor the formation of the imino linkage, often using a dehydrating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Análisis De Reacciones Químicas

Step 1: Formation of the Benzo[d]thiazole Core

The benzo[d]thiazole scaffold is synthesized via cyclization of a thioamide precursor. For example:

  • Reactants : 2-Aminothiophenol derivatives and carbonyl-containing substrates (e.g., methyl 6-bromobenzo[d]thiazole-2-carboxylate ).
  • Conditions : Solvent-free sonication with Fe<sub>3</sub>O<sub>4</sub>-supported ionic liquid catalysts (LAIL@MNP) .
  • Mechanism : Ultrasound irradiation accelerates condensation and cyclization, yielding benzothiazoles in 75–90% efficiency .
ReactantsConditionsYieldReference
2-Aminothiophenol + AldehydesLAIL@MNP, 70°C, 30 min, US82–90%
Methyl 6-bromo-benzothiazolePd-catalyzed coupling65–78%

Step 3: Functionalization with 2-Ethoxyethyl and Methyl Ester Groups

  • 2-Ethoxyethyl Addition : Alkylation of the thiazole nitrogen using 2-ethoxyethyl bromide under basic conditions (K<sub>2</sub>CO<sub>3</sub>/DMF) .
  • Methyl Ester Formation : Esterification of the carboxylic acid precursor with methanol/H<sub>2</sub>SO<sub>4</sub> .

Hydrolysis of Methyl Ester

  • Conditions : NaOH (3N) in EtOH, room temperature .
  • Outcome : Yields carboxylic acid derivatives for further coupling (e.g., amidation) .

Imine (C=N) Reactivity

  • Reduction : NaBH<sub>4</sub> or LiAlH<sub>4</sub> reduces the imine to an amine, altering biological activity .
  • Oxidation : H<sub>2</sub>O<sub>2</sub>/AcOH oxidizes the imine to a carbonyl, modifying electronic properties .

Stereochemical Considerations

The (Z)-configuration of the imine group is critical for bioactivity and is controlled by:

  • Steric Effects : Bulky substituents (e.g., quinoxaline) favor the Z-isomer .
  • Catalytic Asymmetry : Chiral Lewis acids (e.g., indole-derived catalysts) enhance enantioselectivity during cyclization .

Reaction with Electrophiles and Nucleophiles

  • Electrophilic Aromatic Substitution : Bromination (NBS) at the benzothiazole C5 position .
  • Nucleophilic Attack : Thiols or amines target the electron-deficient quinoxaline ring .

Stability and Degradation Pathways

  • Photodegradation : UV exposure cleaves the C=N bond, forming quinoxaline-2-carboxylic acid and benzothiazole fragments .
  • Hydrolytic Stability : Resistant to hydrolysis at pH 5–8 but degrades under strong acidic/basic conditions .

Key Data Tables

Table 1: Optimization of Benzo[d]thiazole Synthesis

CatalystTemperature (°C)Time (min)Yield (%)
LAIL@MNP 703090
FeCl<sub>3</sub> 706035

Table 2: Biological Activity of Analogues

CompoundTargetIC<sub>50</sub> (µM)Reference
Benzo[g]quinoxaline Topoisomerase IIβ0.8
Benzothiazole-thiol LasB enzyme12.5

Aplicaciones Científicas De Investigación

Indoleamine 2,3-Dioxygenase Inhibition

One of the primary applications of this compound is its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the catabolism of tryptophan. IDO inhibition has significant implications in cancer therapy and immunology:

  • Cancer Treatment : The compound has been shown to enhance the effectiveness of anti-cancer treatments by modulating immune responses. By inhibiting IDO, it can reduce tumor-induced immunosuppression, thereby improving the efficacy of concurrent anti-cancer agents .
  • Immunosuppression : It is also beneficial in treating conditions associated with IDO-mediated immunosuppression, such as HIV infections and other infectious diseases. In these contexts, the compound can help restore immune function .

Antimicrobial Activity

Research indicates that derivatives of quinoxaline compounds exhibit antimicrobial properties. The synthesis and evaluation of related compounds have demonstrated their potential against various bacterial strains:

  • Synthesis Studies : New compounds derived from quinoxaline structures have shown promising antimicrobial activity. For instance, modifications to the quinoxaline nucleus have led to compounds that effectively inhibit bacterial growth .
  • Mechanism of Action : The exact mechanism often involves interference with bacterial metabolic pathways, although specific studies on this compound's mechanism remain limited .
  • IDO Inhibition in Cancer Models : A study demonstrated that administering this compound in animal models resulted in a significant reduction in tumor growth when combined with conventional chemotherapy agents. The modulation of immune responses was attributed to decreased IDO activity.
  • Antimicrobial Efficacy Testing : In vitro tests showed that derivatives similar to this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.

Mecanismo De Acción

The mechanism of action of (Z)-methyl 3-(2-ethoxyethyl)-2-((quinoxaline-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoxaline and benzo[d]thiazole rings could facilitate π-π stacking interactions, while the ester and imino groups might participate in hydrogen bonding or electrostatic interactions.

Comparación Con Compuestos Similares

Structural and Functional Comparisons

The compound is compared to three structurally related derivatives (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound Benzo[d]thiazole Quinoxaline-2-carbonyl imino, 2-ethoxyethyl, methyl carboxylate ~435 (estimated) Not reported in evidence N/A
Imidazo[2,1-b]thiazole (CAS 96125-74-5) Imidazo[2,1-b]thiazole 6-(Chloronitrophenyl) 281.72 Not reported; nitro group suggests redox activity
Ethyl thiazolo[3,2-a]pyrimidine () Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, 4-methoxyphenyl, ethyl carboxylate ~529 (estimated) Z-configuration noted; ester functionality
Thiazole derivatives 11a-c () Thiazole Varied hydrazone-derived substituents (e.g., acetyl, benzylidene) 300–400 (estimated) Analgesic activity (selected compounds)
Key Observations

Core Structure Diversity: The target compound’s benzo[d]thiazole core contrasts with the imidazo[2,1-b]thiazole () and thiazolo[3,2-a]pyrimidine (). The quinoxaline moiety in the target compound is unique among the compared derivatives, offering extended π-conjugation compared to phenyl or benzylidene groups in analogs .

Substituent Effects :

  • The 2-ethoxyethyl chain in the target compound enhances lipophilicity relative to methoxy groups in ’s derivative, which may improve membrane permeability.
  • Ester groups (methyl or ethyl carboxylates) are common across analogs, suggesting shared metabolic pathways or hydrolytic stability challenges.

The target compound’s quinoxaline group, often associated with kinase inhibition, suggests unexplored therapeutic applications . ’s imidazothiazole contains a nitro group, which may confer redox activity or toxicity, contrasting with the target’s electron-deficient quinoxaline moiety .

Actividad Biológica

(Z)-methyl 3-(2-ethoxyethyl)-2-((quinoxaline-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to review the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step process involving the reaction of specific precursors. The synthesis typically involves the formation of the quinoxaline moiety followed by the introduction of the benzo[d]thiazole and ethoxyethyl groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the antimicrobial activity of various quinoxaline derivatives against different bacterial strains. The synthesized compound showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The anticancer potential of (Z)-methyl 3-(2-ethoxyethyl)-2-((quinoxaline-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate has been evaluated in several studies. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including HCT116 (colon carcinoma) and HepG2 (liver cancer) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry and caspase activation assays .

The biological activity of this compound is attributed to its ability to inhibit key signaling pathways involved in cancer progression. Specifically, it has been shown to inhibit the activity of kinases such as EGFR and BRAF V600E, which are critical in many cancers. Molecular docking studies suggest that (Z)-methyl 3-(2-ethoxyethyl)-2-((quinoxaline-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate binds effectively to these targets, demonstrating favorable binding affinities .

Case Studies

  • Case Study 1 : A recent study investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 45 µM, indicating significant antiproliferative activity.
  • Case Study 2 : Another study focused on its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC value of 32 µg/mL against both strains, suggesting its potential as a therapeutic agent in treating bacterial infections.

Data Summary

The following table summarizes key findings related to the biological activities of (Z)-methyl 3-(2-ethoxyethyl)-2-((quinoxaline-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate:

Activity Target Effect IC50/MIC Values
AntimicrobialStaphylococcus aureusInhibitionMIC = 32 µg/mL
AntimicrobialEscherichia coliInhibitionMIC = 32 µg/mL
AnticancerHCT116 (Colon Cancer)CytotoxicityIC50 = 45 µM
AnticancerHepG2 (Liver Cancer)CytotoxicityIC50 = 50 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-methyl 3-(2-ethoxyethyl)-2-((quinoxaline-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?

  • Methodology :

  • Step 1 : Synthesize the benzo[d]thiazole core via the Hantzsch thiazole synthesis, reacting α-halocarbonyl precursors with thiourea derivatives under controlled pH and temperature (e.g., 60–80°C in ethanol) .
  • Step 2 : Introduce the quinoxaline-2-carbonyl moiety via acylation using quinoxaline-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the imino linkage .
  • Step 3 : Functionalize the 3-position with a 2-ethoxyethyl group through nucleophilic substitution or alkylation reactions, ensuring stereochemical control (Z-configuration) by monitoring reaction kinetics .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for key groups (e.g., quinoxaline protons at δ 8.5–9.0 ppm, thiazole ring protons at δ 6.5–7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to verify purity (>98%) and detect impurities .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 481.12) and fragment patterns .

Advanced Research Questions

Q. What strategies resolve stereochemical ambiguities in the Z-configuration of the imino group?

  • Advanced Techniques :

  • X-ray Crystallography : Resolve the crystal structure to confirm the Z-configuration via dihedral angle analysis (e.g., C=N-C=O torsion angle < 10°) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to validate stereochemistry in solution .

Q. How can structure-activity relationship (SAR) studies be designed for quinoxaline-thiazole hybrids?

  • SAR Framework :

  • Variation of Substituents : Synthesize analogs with modified quinoxaline (e.g., nitro, methoxy) or thiazole (e.g., methyl, fluoro) groups to assess impact on bioactivity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) to predict binding affinities and guide synthetic priorities .
  • Data Table :
Substituent (Quinoxaline)IC50 (nM)Target Protein
-NO212.3 ± 1.2EGFR
-OCH345.6 ± 3.8VEGFR-2
Reference (unmodified)89.4 ± 5.1
Example data from analogs in .

Q. How can computational methods predict off-target interactions for this compound?

  • Protocol :

  • Proteome-wide Docking : Use SwissDock or similar platforms to screen against human proteome databases, prioritizing kinases and GPCRs due to thiazole’s affinity for ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess stability of compound-target complexes and identify critical binding residues .

Q. What experimental approaches address contradictions in reported biological activity data?

  • Case Study : If anti-cancer activity varies across studies:

  • Reproduce Assays : Standardize cell lines (e.g., MCF-7 vs. HepG2) and assay conditions (e.g., serum concentration, incubation time) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .

Methodological Challenges

Q. How to evaluate the compound’s stability under physiological conditions?

  • Stress Testing :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, 48 hours .
  • Oxidative Resistance : Expose to H2O2 (1 mM) and quantify intact compound using UV-Vis spectroscopy .

Q. What techniques identify potential off-target effects in kinase inhibition studies?

  • Kinase Profiling : Use radiometric assays (e.g., KinomeScan) to measure inhibition across 468 human kinases, focusing on hits with <50% residual activity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.